Azido-triphenyl-prop-2-enyl-lambda5-stibane
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Overview
Description
Azido-triphenyl-prop-2-enyl-lambda5-stibane is a complex organometallic compound that features an azido group attached to a triphenyl-prop-2-enyl-lambda5-stibane core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azido-triphenyl-prop-2-enyl-lambda5-stibane typically involves the reaction of triphenyl-prop-2-enyl-lambda5-stibane with an azide source under controlled conditions. One common method involves the use of sodium azide (NaN3) in an organic solvent such as dimethylformamide (DMF) or acetonitrile (CH3CN). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent safety measures due to the potentially hazardous nature of azides .
Chemical Reactions Analysis
Types of Reactions
Azido-triphenyl-prop-2-enyl-lambda5-stibane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or phosphines.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or phosphines in the presence of a base.
Reduction: Reducing agents such as LiAlH4 or hydrogen gas (H2) with a catalyst.
Cycloaddition: Copper(I) catalysts and alkynes under mild conditions.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions with alkynes.
Scientific Research Applications
Azido-triphenyl-prop-2-enyl-lambda5-stibane has several applications in scientific research:
Synthetic Organic Chemistry: Used as a precursor for the synthesis of various nitrogen-containing compounds.
Chemical Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Materials Science: Utilized in the development of novel materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of azido-triphenyl-prop-2-enyl-lambda5-stibane involves the reactivity of the azido group. The azido group is highly electrophilic and can undergo nucleophilic attack, leading to the formation of various products. In cycloaddition reactions, the azido group reacts with alkynes to form stable triazole rings. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
Azido-triphenyl-phosphine: Similar in structure but contains a phosphorus atom instead of antimony.
Azido-triphenyl-arsine: Contains an arsenic atom instead of antimony.
Azido-triphenyl-bismuthine: Contains a bismuth atom instead of antimony.
Uniqueness
Azido-triphenyl-prop-2-enyl-lambda5-stibane is unique due to the presence of the antimony atom, which imparts distinct electronic and steric properties compared to its phosphorus, arsenic, and bismuth analogs.
Properties
CAS No. |
192820-30-7 |
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Molecular Formula |
C21H20N3Sb |
Molecular Weight |
436.2 g/mol |
IUPAC Name |
azido-triphenyl-prop-2-enyl-λ5-stibane |
InChI |
InChI=1S/3C6H5.C3H5.N3.Sb/c3*1-2-4-6-5-3-1;2*1-3-2;/h3*1-5H;3H,1-2H2;;/q;;;;-1;+1 |
InChI Key |
AABFPRISIJXGCH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)N=[N+]=[N-] |
Origin of Product |
United States |
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